molecular formula C16H22N2O2 B7554257 (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone

(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone

Cat. No. B7554257
M. Wt: 274.36 g/mol
InChI Key: NXUQKZXOXDCOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MPOM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone is not yet fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, modulating their activity and ultimately affecting neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine release, as well as an increase in brain-derived neurotrophic factor (BDNF) expression. BDNF is a protein involved in the growth and survival of neurons, making it a promising target for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone is its high selectivity for serotonin and dopamine receptors, which allows for more targeted drug development. However, one limitation is the lack of long-term safety data, which is necessary for the development of a safe and effective therapeutic agent.

Future Directions

For (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone research include exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific and effective therapeutic agents based on its structure.

Synthesis Methods

The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone involves the reaction between 4-methyl-2-phenylpiperazine and oxolan-3-one in the presence of a catalyst such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential applications as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

(4-methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-17-8-9-18(16(19)14-7-10-20-12-14)15(11-17)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUQKZXOXDCOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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